molecular formula C7H5ClFNO B3011414 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone CAS No. 1256787-63-9

1-(6-Chloro-3-fluoropyridin-2-YL)ethanone

Cat. No.: B3011414
CAS No.: 1256787-63-9
M. Wt: 173.57
InChI Key: NRTCLNKLTIBULB-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

The synthesis of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-acetylpyridine with chlorine and fluorine under controlled conditions to introduce the chloro and fluoro substituents at the desired positions on the pyridine ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Chloro-3-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-3-fluoropyridin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the pyridine ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-(6-Chloro-3-fluoropyridin-2-YL)ethanone can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(6-chloro-3-fluoropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTCLNKLTIBULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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